molecular formula C12H16N2O3 B1194168 Hexobarbital CAS No. 56-29-1

Hexobarbital

Cat. No. B1194168
CAS RN: 56-29-1
M. Wt: 236.27 g/mol
InChI Key: UYXAWHWODHRRMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Hexobarbital synthesis involves complex chemical reactions to form its distinctive structure. The synthesis of 1′,2′-epoxides of hexobarbital and heptabarbital, leading to the formation of furopyrimidine derivatives upon base-catalyzed cyclization, exemplifies the compound's intricate synthetic routes (Bakker et al., 2010).

Molecular Structure Analysis

The molecular structure of hexobarbital, also known as hexobarbitone, has been determined with improved precision through low-temperature redetermination, revealing an infinite hydrogen-bonded chain linked by a single N—H⋯O interaction. This structure is a rare motif in barbiturate crystal packing, highlighting hexobarbital's unique molecular architecture (Nichol & Clegg, 2005).

Chemical Reactions and Properties

Hexobarbital undergoes various chemical reactions, including oxidation and hydroxylation, which are pivotal in its metabolism. The enzymatic metabolism of hexobarbital in rabbit liver homogenates involves its oxidation to yield keto-Evipal, illustrating the compound's reactive nature and the complexity of its biochemical interactions (Cooper & Brodie, 1955).

Physical Properties Analysis

Hexobarbital's physical properties, including solubility, melting point, and crystalline structure, play a crucial role in its pharmacokinetics and pharmaceutical formulation. Although specific studies detailing these physical properties were not identified, they are inferred from the compound's chemical structure and molecular interactions, as understood through its synthesis and molecular structure analyses.

Chemical Properties Analysis

The chemical properties of hexobarbital, such as reactivity with biological molecules, stereochemical aspects, and its behavior under physiological conditions, are central to its pharmacological activity and metabolism. The stereoselective metabolism of hexobarbital's enantiomers highlights the importance of its chemical properties in determining its biological effects and disposition (Furner et al., 1969).

Scientific Research Applications

  • Pharmacokinetics in Ageing

    Hexobarbital's half-life is significantly higher in older rats compared to younger ones, suggesting age influences its metabolism and clearance (Boonstra-Nieveld & Bezooijen, 1989).

  • Detoxication Enzymes and Development

    Hexobarbital is used to measure the sensitivity of developing fetuses and newborns to pharmacologic agents, showing variations in drug metabolism rates due to genetic factors (Yaffe, Krasner, & Catz, 1968).

  • Metabolism in Liver

    In rabbit liver homogenates, Hexobarbital is oxidized to keto-Evipal, a process requiring oxygen and TPNH and located in the microsomes (Cooper & Brodie, 1955).

  • Pharmacokinetics in Hepatitis

    Patients with acute hepatitis show significantly reduced clearance and prolonged half-life of hexobarbital, indicating liver disease impacts its metabolism (Breimer, Zilly, & Richter, 1975).

  • Detecting Depressant Components

    Hexobarbital potentiates the action of CNS depressants, providing a method to detect depressant activity in drugs (Reinhard & Scudi, 1959).

  • Stereoselective Alterations in Metabolism

    Age influences the stereoselective disposition of hexobarbital, with significant differences in clearance rates between young and elderly subjects (Chandler, Scott, & Blouin, 1988).

  • CNS Sensitivity Alteration

    Barbital treatment alters CNS sensitivity to hexobarbital, which was observed through different experimental methodologies (Schnell, Stoll, & Prosser, 1976).

  • Impaired Metabolism in Calcium Deficiency

    Calcium deficiency in rats leads to prolonged action of hexobarbital, indicating its metabolism is impaired under such conditions (Dingell, Joiner, & Hurwitz, 1966).

  • Acute Tolerance and Distribution

    The development of acute tolerance to hexobarbital was investigated in rats, showing a requirement for higher brain concentrations to reach anesthesia criteria over time (Bolander & Wahlström, 1988).

  • Circadian Fluctuations

    The pharmacokinetic parameters of hexobarbital vary depending on the time of day it is administered, suggesting circadian influences (Altmayer et al., 1979).

Future Directions

: Capillary Electrophoresis Mass Spectrometry: Developments and Applications for Enantioselective Analysis : Rapid determination of nine barbiturates in human whole blood

properties

IUPAC Name

5-(cyclohexen-1-yl)-1,5-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
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InChI

InChI=1S/C12H16N2O3/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16/h6H,3-5,7H2,1-2H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXAWHWODHRRMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9023122
Record name Hexobarbital
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Molecular Weight

236.27 g/mol
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Physical Description

Solid
Record name Hexobarbital
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Solubility

1.51e+00 g/L
Record name Hexobarbital
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Mechanism of Action

Hexobarbital binds at a distinct binding site associated with a Cl- ionopore at the GABA-A receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged.
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Product Name

Hexobarbital

CAS RN

56-29-1
Record name (±)-Hexobarbital
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Record name HEXOBARBITAL
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Melting Point

67.00 °C. @ 760.00 mm Hg
Record name Hexobarbital
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Record name Hexobarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015444
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19,100
Citations
Y Igari, Y Sugiyama, S Awazu, M Hanano - Journal of pharmacokinetics …, 1982 - Springer
… hexobarbital, phenobarbital, and thiopental, which have different distribution and disposition characteristics. Hexobarbital … the rates of entry of hexobarbital and phenobarbital into the …
Number of citations: 103 link.springer.com
M Van der Graaff, NPE Vermeulen… - Drug metabolism …, 1988 - Taylor & Francis
… or of developing ever more sophisticated applications of hexobarbital in the field of the … of compounds like hexobarbital to other drugs. Therefore, hexobarbital has been designated as a …
Number of citations: 21 www.tandfonline.com
MT Bush, WL Weller - Drug metabolism reviews, 1972 - Taylor & Francis
Hexobarbital is 1, 5-dimethyl-5 (1-cyclohexeny1) barbituric acid (HB). The structure is shown in Fig. 1. In this review, those studies in which metabolites of HB have actually been …
Number of citations: 77 www.tandfonline.com
DD Breimer, C Honhoff, W Zilly, E Richter… - … of pharmacokinetics and …, 1975 - Springer
… hexobarbital after intravenous infusion (7,8). In a separate study, we tried to correlate these findings with alterations in hexobarbital … hexobarbital sodium, a rapid rise in the hexobarbital …
Number of citations: 56 link.springer.com
DM Serrone, JM Fujimoto - Biochemical Pharmacology, 1962 - Elsevier
… between the central anticonvulsant activity and effect on hexobarbital action was found. … of hexobarbital. If the interval between administration of the compound and the hexobarbital …
Number of citations: 73 www.sciencedirect.com
G Wahlström - Life sciences, 1966 - Elsevier
… In mice nor-hexobarbital (N-demethylated hexobarbital) has a slow induotion and a long duration of action (1) which are properties similar to those found in (-)-hexobarbital in the …
Number of citations: 60 www.sciencedirect.com
N GERBER, R LYNN, R HOLCOMB… - … of Pharmacology and …, 1971 - Citeseer
MATERIALS AND METHODS. Male and female Swiss albino mice weighing between 20 and 25 g were obtamed from the following suppliers: ICR, Flow Laboratories(Dublin, Va.), CFW, …
Number of citations: 15 citeseerx.ist.psu.edu
M Roffman, H Lal - Journal of Pharmacology and Experimental …, 1974 - Citeseer
… the duration of hexobarbital narcosis, decreased the rate of in vivo hexobarbital metabolism and … sodium barbital or the body levels of hexobarbital remaining at the time of recovery from …
Number of citations: 35 citeseerx.ist.psu.edu
DD Breimer, W Zilly, E Richter - Clinical Pharmacology & …, 1975 - Wiley Online Library
… of hexobarbital were studied in 13 patients with acute hepatitis. Hexobarbital sodium was … Significant changes in hexobarbital kinetics in man by prednisolone were not observed, …
Number of citations: 75 ascpt.onlinelibrary.wiley.com
NL Benowitz, TL Nguyen, RT Jones… - Clinical …, 1980 - Wiley Online Library
… and oral hexobarbital, systemic clearance was 36% lower while bioavailability was 10% greater during CBD. Hexobarbital … Hexobarbital effects were not affected by CBD. Inhibition of …
Number of citations: 93 ascpt.onlinelibrary.wiley.com

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